1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane
Description
1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane is a complex organic compound that features a combination of pyridazine, pyrrolidine, and azepane rings
Properties
Molecular Formula |
C21H28N4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylazepane |
InChI |
InChI=1S/C21H28N4O3S/c26-29(27,24-13-6-1-2-7-14-24)25-15-12-18(16-25)17-28-21-11-10-20(22-23-21)19-8-4-3-5-9-19/h3-5,8-11,18H,1-2,6-7,12-17H2 |
InChI Key |
GHGMFWJBSZWPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane typically involves multiple steps, including the formation of the pyridazine ring, the attachment of the pyrrolidine moiety, and the incorporation of the azepane ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the phenyl group and the pyridazine ring.
Nucleophilic substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridazine derivatives: These compounds share the pyridazine ring and are used in medicinal chemistry.
Azepane derivatives: These compounds share the azepane ring and have unique structural properties.
Uniqueness
1-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane is unique due to its combination of three different ring systems, which provides a distinct three-dimensional structure and potential for diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
